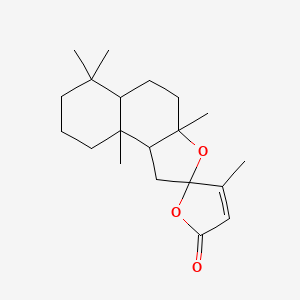
POLY(3-CYCLOHEXYL-4-METHYLTHIOPHENE-2 5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
POLY(3-CYCLOHEXYL-4-METHYLTHIOPHENE-2 5) is a type of polythiophene, a polymerized thiophene, which is a sulfur heterocycle . Polythiophenes, including this variant, are known for their good environmental stability, simplicity of structural modification, and versatile optical and electrochemical properties . They can be used as functional materials in the technological advance of electrochromic and electronic appliances .
Synthesis Analysis
The synthesis of polythiophenes has undergone a multitude of changes, starting from the initial methods of acid-catalyzed polymerizations with low yields of oligomeric polythiophenes to modern methods using transition metal-based catalysts that allow controlled synthesis of poly(alkylthiophene)s with high molecular weight and regioregularity . The discovery of the opto-electronic properties of conjugated polymers played a major role in this development .Molecular Structure Analysis
The rings in polythiophenes are linked through the 2- and 5-positions . Poly(alkylthiophene)s have alkyl substituents at the 3- or 4-position(s) . They are also colored solids, but tend to be soluble in organic solvents .Chemical Reactions Analysis
Polythiophenes become conductive when oxidized . The electrical conductivity results from the delocalization of electrons along the polymer backbone . Oxidation is referred to as "doping" . Around 0.2 equivalent of oxidant is used to convert polythiophenes (and other conducting polymers) into the optimally conductive state .Physical And Chemical Properties Analysis
Polythiophenes demonstrate interesting optical properties resulting from their conjugated backbone . The optical properties of these materials respond to environmental stimuli, with dramatic color shifts in response to changes in solvent, temperature, applied potential, and binding to other molecules .Mecanismo De Acción
Direcciones Futuras
With the advances in synthetic methodologies, polythiophenes and specifically poly(3-hexylthiophene) (P3HT) became frontrunners in the research on conjugated polymers . P3HT has found application in various organic electronic devices such as solar cells, field-effect transistors, light-emitting diodes, and many others . The significance of polythiophenes is demonstrated by the number of reviews and books written on the progress made in the synthesis of these polymers and in gaining control of their properties .
Propiedades
Número CAS |
160848-56-6 |
|---|---|
Nombre del producto |
POLY(3-CYCLOHEXYL-4-METHYLTHIOPHENE-2 5 |
Fórmula molecular |
C9H8ClNS |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



